3-Phenyl-3-propylglutaric acid
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Overview
Description
3-Phenyl-3-propylglutaric acid is an organic compound with the molecular formula C14H18O4 It is a derivative of glutaric acid, characterized by the presence of a phenyl group and a propyl group attached to the third carbon of the glutaric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-propylglutaric acid typically involves the alkylation of glutaric acid derivatives. One common method includes the reaction of glutaric anhydride with phenylmagnesium bromide, followed by the addition of propylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is typically followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-3-propylglutaric acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Phenyl ketones, benzoic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3-Phenyl-3-propylglutaric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-propylglutaric acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The phenyl and propyl groups contribute to its binding affinity and specificity for these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
- 3-Phenylglutaric acid
- 3-Propylglutaric acid
- 3-Methyl-3-phenylglutaric acid
Comparison: 3-Phenyl-3-propylglutaric acid is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical properties and reactivity. Compared to 3-Phenylglutaric acid, it has an additional propyl group, enhancing its hydrophobicity and potentially altering its biological activity. Similarly, it differs from 3-Propylglutaric acid by the presence of the phenyl group, which can participate in aromatic interactions and affect its chemical behavior.
Properties
CAS No. |
4160-94-5 |
---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-phenyl-3-propylpentanedioic acid |
InChI |
InChI=1S/C14H18O4/c1-2-8-14(9-12(15)16,10-13(17)18)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
VVYCAUXALDXXBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)O)(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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